molecular formula C18H16ClNO5S B2831871 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride CAS No. 1225337-61-0

4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B2831871
CAS No.: 1225337-61-0
M. Wt: 393.84
InChI Key: BDOJTKURRHJANC-UHFFFAOYSA-N
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Description

The compound “4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It contains an isoindoline group, which is a type of heterocycle, as well as an ethoxy group and a sulfonyl chloride group. The presence of these groups would likely have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its functional groups. The sulfonyl chloride group, for example, is highly reactive and could undergo a variety of reactions, including substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl chloride group could make the compound highly reactive and potentially corrosive. The compound’s solubility, melting point, boiling point, and other physical properties would depend on the specific arrangement of its atoms and the types of intermolecular forces present .

Scientific Research Applications

Novel Sulfonating Agents and Protecting Groups

Research has shown that derivatives like 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride have been used as versatile sulfonating agents for amines, highlighting their potential in synthesizing activated amines and amide compounds. These compounds have shown stability under basic and reductive conditions, and can be removed by heating in an aqueous solution of trifluoroacetic acid, suggesting applications in synthetic organic chemistry and pharmaceutical research (Sakamoto et al., 2006).

Chemiluminescent Compounds

The synthesis and study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes demonstrate the use of such compounds in chemiluminescence. These compounds, when subjected to base-induced decomposition, emit light, indicating their potential in developing chemiluminescent probes for biochemical and medical applications (Watanabe et al., 2010).

Novel Benzothiazepines Synthesis

Another application is found in the efficient synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group. This research outlines the potential of sulfonyl chloride derivatives in synthesizing compounds with possible therapeutic applications, showcasing the importance of such chemicals in drug discovery and medicinal chemistry (Chhakra et al., 2019).

Advanced Material Synthesis

The development of polyarylates containing sulfone or both ether and sulfone linkages from diacid chlorides (including sulfone derivatives) with various bisphenols indicates the role of sulfonyl chloride derivatives in creating high-performance polymers. These materials exhibit desirable properties like solubility in organic solvents, transparency, and mechanical strength, indicating their importance in materials science and engineering (Hsiao & Chiou, 2001).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If it’s intended to be used as a drug or a catalyst, for example, the mechanism of action would depend on the specific biological or chemical processes it’s designed to interact with .

Safety and Hazards

Given the presence of a sulfonyl chloride group, this compound could potentially be hazardous. Sulfonyl chloride groups are highly reactive and can release toxic and corrosive gases when they react with water or alcohols. Therefore, this compound should be handled with care, and appropriate safety precautions should be taken .

Future Directions

The future research directions involving this compound would likely depend on its intended use. If it’s being studied for potential use as a drug, for example, future research could involve testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s being used in materials science or another field, future research could involve studying its properties and potential applications in more detail .

Properties

IUPAC Name

4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-2,5-dimethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S/c1-11-10-16(26(19,23)24)12(2)9-15(11)25-8-7-20-17(21)13-5-3-4-6-14(13)18(20)22/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOJTKURRHJANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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